Pancoxin plus
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Overview
Description
Pancoxin plus is a veterinary medication historically used to control coccidiosis in poultry. Coccidiosis is a parasitic disease caused by a single-celled organism called Eimeria, which infects the intestinal tract of birds, leading to diarrhea, weight loss, and even death. This compound is a combination of three drugs: Amprolium, Ethopabate, and Sulfanitran.
Scientific Research Applications
Pancoxin plus has several scientific research applications:
Veterinary Medicine: Primarily used to control coccidiosis in poultry, improving the health and productivity of birds.
Parasitology Research: Used in studies to understand the lifecycle and control of Eimeria species, contributing to the development of new anticoccidial drugs.
Pharmacology: Research on the pharmacokinetics and pharmacodynamics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in animals.
Preparation Methods
The preparation of Pancoxin plus involves the synthesis of its three active components:
Amprolium: Synthesized through the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product.
Ethopabate: Prepared by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and further reactions.
Sulfanitran: Synthesized by reacting 4-aminobenzenesulfonamide with quinoxaline derivatives.
Industrial production methods for this compound involve large-scale synthesis of these components, followed by their combination in specific ratios to form the final product.
Chemical Reactions Analysis
Pancoxin plus undergoes various chemical reactions, including:
Oxidation: The components can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially with reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the components can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of Pancoxin plus involves the interference with the lifecycle of Eimeria parasites:
Amprolium: Inhibits thiamine uptake by the parasite, disrupting its energy metabolism.
Ethopabate: Interferes with folic acid metabolism, affecting DNA synthesis in the parasite.
Sulfanitran: Belongs to the sulfonamide class of antibiotics, which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.
These actions collectively disrupt the growth and reproduction of Eimeria parasites, reducing their population in the host animal.
Comparison with Similar Compounds
Pancoxin plus is unique due to its combination of three active components, each targeting different aspects of the parasite’s lifecycle. Similar compounds include:
Nicarbazin: Another anticoccidial drug that interferes with the energy metabolism of Eimeria.
Meticlorpindol: A coccidiostat that inhibits the development of Eimeria species.
Monensin: An ionophore antibiotic that disrupts ion transport in the parasite.
Compared to these compounds, this compound offers a broader spectrum of activity due to its multi-component formulation, making it effective against various stages of the parasite’s lifecycle.
Properties
IUPAC Name |
4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;methyl 4-acetamido-2-ethoxybenzoate;5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S.C14H19N4.C12H13ClN4.C12H15NO4.ClH/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3;/h1-9H,15H2,(H,17,18);4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);3-6H,2H2,1H3,(H4,14,15,16,17);5-7H,4H2,1-3H3,(H,13,14);1H/q;+1;;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOXVNMZGHYTN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59Cl2N13O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59988-99-7 |
Source
|
Record name | Pancoxin plus | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059988997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.